N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide
Description
Properties
IUPAC Name |
N,N-dimethyl-2-[(4-methylphenyl)-phenylmethoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-9-11-16(12-10-14)18(15-7-5-4-6-8-15)21-13-17(20)19(2)3/h4-12,18H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTFBJGQRGNXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Chloroacetamide Intermediate
A primary method for synthesizing this compound involves a nucleophilic substitution reaction between phenyl(4-tolyl)methanol and N,N-dimethyl-2-chloroacetamide . This route leverages the reactivity of the chloroacetamide’s electrophilic carbon, which is susceptible to attack by the alkoxide ion generated from the alcohol.
Reaction Mechanism:
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Deprotonation of Alcohol: The alcohol is treated with a strong base (e.g., sodium hydride or potassium carbonate) to form the alkoxide ion.
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Nucleophilic Attack: The alkoxide ion displaces the chloride group in N,N-dimethyl-2-chloroacetamide, forming the ether linkage.
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Workup: The product is isolated via extraction and purified through recrystallization or column chromatography.
Example Protocol:
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers an alternative pathway, particularly useful for sterically hindered alcohols. This method employs triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate the coupling between phenyl(4-tolyl)methanol and N,N-dimethyl-2-hydroxyacetamide .
Advantages:
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High stereochemical control.
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Suitable for substrates sensitive to strong bases.
Limitations:
Typical Conditions:
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Reactants: Alcohol (1.0 equiv), hydroxyacetamide (1.2 equiv), triphenylphosphine (1.5 equiv), DEAD (1.5 equiv).
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Solvent: Tetrahydrofuran (THF) or dichloromethane.
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Temperature: 0°C to room temperature, 4–6 hours.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
Polar aprotic solvents like DMF enhance nucleophilicity, while bulky bases (e.g., Cs2CO3) improve steric accessibility.
Catalytic Enhancements
Recent patents describe using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions in biphasic systems. This approach reduces reaction times by 30–40%.
Purification and Characterization
Isolation Techniques
Spectroscopic Characterization
Key Data:
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¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 9H, aromatic), 4.45 (s, 2H, OCH2CO), 2.95 (s, 6H, N(CH3)2), 2.35 (s, 3H, CH3-tolyl).
Challenges and Mitigation Strategies
Steric Hindrance
The bulky phenyl(4-tolyl)methanol group impedes nucleophilic attack. Strategies include:
Byproduct Formation
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Hydrolysis of Chloroacetamide: Minimized by anhydrous conditions and molecular sieves.
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Oligomerization: Controlled by slow addition of alkoxide to the reaction mixture.
Industrial-Scale Considerations
While lab-scale synthesis is well-established, scaling up requires addressing:
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Exothermic Reactions: Jacketed reactors for temperature control.
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Solvent Recovery: Distillation systems to reclaim DMF or toluene.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
Antifungal Activity
One of the notable applications of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide is its potential as an antifungal agent. Research has indicated that compounds with similar structural characteristics exhibit significant antifungal properties. For instance, derivatives of acetamide have been shown to inhibit fungal growth effectively, suggesting that this compound may have similar efficacy in treating fungal infections .
Synthesis of Bioactive Compounds
The compound serves as a versatile intermediate in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases. For example, it can be utilized in the synthesis of analgesics or anti-inflammatory agents, enhancing the pharmacological profile of derived compounds .
Agricultural Fungicide
This compound has been investigated for its potential use as an agricultural fungicide. Its ability to inhibit fungal pathogens in plants makes it a candidate for protecting crops from fungal diseases. The application of such compounds can lead to improved crop yields and food security .
Case Study: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry explored various acetamide derivatives, including this compound, demonstrating their antifungal activities against common pathogens such as Candida albicans and Aspergillus niger. The results indicated that modifications to the phenyl ring significantly enhanced antifungal potency, highlighting the importance of structural optimization in drug design .
Case Study: Synthesis Pathways
Research conducted by Barrero et al. outlined synthetic routes for producing this compound through various reactions involving phenolic compounds and acetamides. The study emphasized the compound's role as a building block for more complex molecules, showcasing its versatility in organic synthesis .
Comparison of Antifungal Activities
| Compound Name | Activity Against Candida albicans | Activity Against Aspergillus niger |
|---|---|---|
| This compound | Moderate | High |
| Acetamide Derivative A | High | Moderate |
| Acetamide Derivative B | Low | High |
Synthesis Pathways Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Phenol + 4-Tolyl Chloride | Base-catalyzed reaction | 4-Tolyl Phenol |
| 2 | 4-Tolyl Phenol + Dimethyl Acetamide | Heating | This compound |
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Acetamide Derivatives
Key Observations:
- Electronic Effects: The trifluoromethyl group in 1c is strongly electron-withdrawing, enhancing stability against nucleophilic attack compared to the electron-donating tolyl group in the target compound . The nitro group in 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide further increases electrophilicity, favoring reactions like electrophilic aromatic substitution .
- Lipophilicity : The phenyl(4-tolyl)methoxy group in the target compound likely increases lipophilicity (logP) compared to polar substituents like methoxy (2i ) or nitro (11 ). This property may enhance membrane permeability in biological systems .
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
Key Observations:
- Solubility: Fluorinated compounds like 2i exhibit higher solubility in nonpolar solvents due to fluorine’s electronegativity and low polarizability . The target compound’s tolyl groups may limit aqueous solubility, requiring formulation adjustments for biological use.
- Crystallinity : Compounds with nitro or sulfonyl groups (11 , 17 ) form stable crystals via intermolecular hydrogen bonds (e.g., C–H⋯O interactions), as seen in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .
Biological Activity
N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS Number 17322-51-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique combination of functional groups, which contribute to its distinct chemical and biological properties. The compound features a dimethylamino group, a methoxy group, and a phenyl ring substituted with a tolyl group. This structural complexity allows it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, likely through interference with microbial cell function.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects, showing promise in inhibiting the growth of certain cancer cell lines.
- Neuroprotective Effects : Some research indicates that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the phenyl and tolyl groups can significantly influence potency. For instance, substituents on the aromatic rings can enhance or diminish activity against specific targets.
| Compound | R Group | pIC50 ± SE | IC50 (μM) |
|---|---|---|---|
| 1 | 3,4-Dimethyl | 5.02 ± 0.04 | 10 |
| 2 | 4-Isopropyl | 5.35 ± 0.04 | 4 |
| 3 | 4-Chloro | 4.23 ± 0.08 | 59 |
This table illustrates the impact of different substituents on the biological activity of related compounds, highlighting trends that could inform further development of this compound derivatives.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Results indicated significant cytotoxicity against U-87 cells, suggesting potential as an anticancer agent (Study Reference: ).
- Neuroprotective Effects : In vivo studies have shown that derivatives similar to this compound may exhibit neuroprotective effects in models of neurodegeneration, indicating a possible therapeutic avenue for conditions like Alzheimer's disease (Study Reference: ).
- Antimicrobial Activity : Research has demonstrated that compounds with similar structures possess antimicrobial properties against various pathogens, suggesting that this compound may also exhibit such effects (Study Reference: ).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. A common approach involves reacting a substituted benzyl halide (e.g., phenyl(4-tolyl)methyl chloride) with N,N-dimethylglycine derivatives in the presence of a base like potassium carbonate. Solvent selection (e.g., DMF or acetonitrile) and temperature control (40–80°C) significantly influence yield. For example, refluxing in ethanol with stoichiometric control of reagents (1:1.5 molar ratio) can improve purity .
- Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Post-reaction, extract with dichloromethane, wash with dilute HCl to remove unreacted base, and purify via column chromatography (silica gel, 60–120 mesh) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) typically shows signals at δ 2.2–2.4 ppm (N,N-dimethyl groups) and δ 3.5–4.0 ppm (methoxy and acetamide protons). Aromatic protons from phenyl and tolyl groups appear at δ 6.8–7.4 ppm .
- IR : Key peaks include C=O stretch (~1650 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS often displays [M+H]⁺ peaks matching the molecular formula (C₁₈H₂₁NO₂, m/z ~284.3) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in a cool, dry place away from oxidizing agents. In case of inhalation, move to fresh air; for skin contact, wash with soap and water. No acute toxicity data is available, but related acetamides show LD₅₀ > 500 mg/kg in rodents .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software can determine bond lengths, angles, and torsional conformations. For example, the methoxy group’s dihedral angle with the phenyl ring (~15–20°) impacts electronic delocalization. Refinement with SHELXL (high-resolution data) minimizes R-factor discrepancies (<5%) .
- Case Study : A related N-substituted acetamide showed intermolecular C–H···O interactions stabilizing its crystal lattice, confirmed via Hirshfeld surface analysis .
Q. What strategies address low yields in scaled-up syntheses due to competing side reactions?
- Methodological Answer :
- Side Reaction Mitigation : Competing hydrolysis of the methoxy group can be suppressed by using anhydrous solvents and molecular sieves.
- Catalytic Optimization : Add DMAP (5 mol%) to accelerate amide bond formation, reducing reaction time from 24h to 6h .
- Scale-Up Example : A 10g batch achieved 75% yield via dropwise addition of reagents under nitrogen to exclude moisture .
Q. How do substituent modifications (e.g., electron-withdrawing groups on the phenyl ring) alter biological activity?
- Methodological Answer : Introduce substituents via Suzuki coupling or Friedel-Crafts acylation. For instance, adding a 4-fluorophenyl group (electron-withdrawing) increased binding affinity to CNS targets (IC₅₀ ~50 nM vs. ~200 nM for unmodified compound) in preliminary assays. QSAR models correlate Hammett σ values (σ > 0.5) with enhanced activity .
- Data Contradiction : While fluorination improved CNS activity, it reduced solubility (>100 µg/mL vs. 61.3 µg/mL for methoxy derivatives), necessitating formulation adjustments .
Q. What computational methods validate the compound’s potential as a drug candidate?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., serotonin receptors). A recent study showed a docking score of −9.2 kcal/mol for the compound with 5-HT₂A, suggesting strong hydrophobic interactions .
- ADMET Prediction : SwissADME predicts high gastrointestinal absorption (BOILED-Egg model) but moderate CYP3A4 inhibition (30% at 10 µM), requiring in vitro validation .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility values for structurally similar acetamides?
- Resolution Strategy :
- Experimental Replication : Measure solubility in PBS (pH 7.4) and DMSO using UV-Vis (λmax ~270 nm).
- Source Comparison : PubChem data (61.3 µg/mL) conflicts with in-house measurements (85 µg/mL), likely due to polymorphic variations. PXRD can identify crystalline vs. amorphous forms affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
